molecular formula C5H3ClN4O B7934268 2-chloro-3,7-dihydropurin-6-one

2-chloro-3,7-dihydropurin-6-one

Cat. No.: B7934268
M. Wt: 170.56 g/mol
InChI Key: WIEATFFSFYPBQD-UHFFFAOYSA-N
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Description

2-chloro-3,7-dihydropurin-6-one is a chemical compound belonging to the purine family. Purines are nitrogen-containing heterocycles that are found in high concentrations in living organisms. They play crucial roles in various biological processes, including the formation of nucleic acids (DNA and RNA), cofactors, and signaling molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3,7-dihydropurin-6-one typically involves the chlorination of 2-thioxanthine. This process includes suspending 2-thioxanthine in concentrated hydrochloric acid to produce a suspension. Chlorine is then introduced into the suspension, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3,7-dihydropurin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized purine derivatives, while substitution reactions can yield a wide range of substituted purines .

Scientific Research Applications

2-chloro-3,7-dihydropurin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3,7-dihydropurin-6-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate biological processes by binding to active sites or altering enzyme activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1,7-dihydropurin-6-one
  • 2-thioxanthine
  • 8-arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-one

Uniqueness

2-chloro-3,7-dihydropurin-6-one is unique due to its specific chemical structure and reactivity. Its chlorine substitution at the 2-position of the purine ring confers distinct chemical properties, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

2-chloro-3,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEATFFSFYPBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1)C(=O)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.